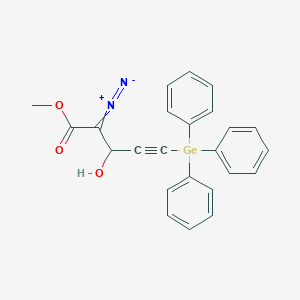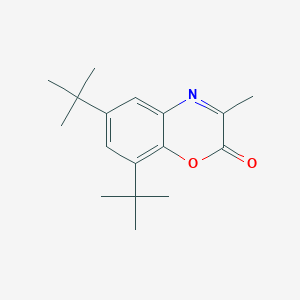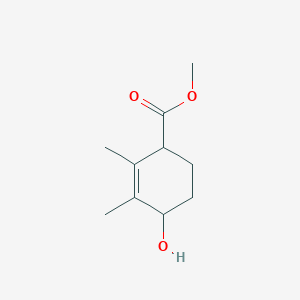
Methyl 4-hydroxy-2,3-dimethylcyclohex-2-ene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-hydroxy-2,3-dimethylcyclohex-2-ene-1-carboxylate is an organic compound with a unique structure that includes a cyclohexene ring substituted with hydroxyl, methyl, and carboxylate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxy-2,3-dimethylcyclohex-2-ene-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxy-2,3-dimethylcyclohexanone with methanol in the presence of an acid catalyst to form the ester. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents is crucial to ensure the efficiency and cost-effectiveness of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-hydroxy-2,3-dimethylcyclohex-2-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond in the cyclohexene ring can be reduced to form a saturated cyclohexane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of 4-oxo-2,3-dimethylcyclohex-2-ene-1-carboxylate.
Reduction: Formation of methyl 4-hydroxy-2,3-dimethylcyclohexane-1-carboxylate.
Substitution: Formation of methyl 4-chloro-2,3-dimethylcyclohex-2-ene-1-carboxylate.
Applications De Recherche Scientifique
Methyl 4-hydroxy-2,3-dimethylcyclohex-2-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 4-hydroxy-2,3-dimethylcyclohex-2-ene-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate: Similar in having a hydroxyl and carboxylate group but differs in the ring structure.
4,4-Dimethyl-2-cyclohexen-1-one: Shares the cyclohexene ring but lacks the hydroxyl and carboxylate groups.
Uniqueness
Methyl 4-hydroxy-2,3-dimethylcyclohex-2-ene-1-carboxylate is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
91057-39-5 |
|---|---|
Formule moléculaire |
C10H16O3 |
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
methyl 4-hydroxy-2,3-dimethylcyclohex-2-ene-1-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-6-7(2)9(11)5-4-8(6)10(12)13-3/h8-9,11H,4-5H2,1-3H3 |
Clé InChI |
ASASTBTYPQPWMY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(CCC1C(=O)OC)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



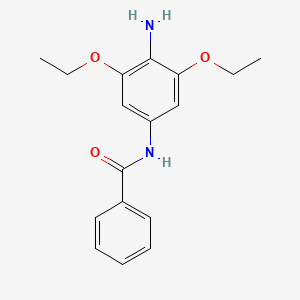
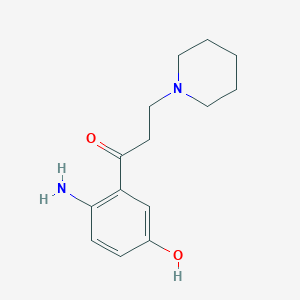
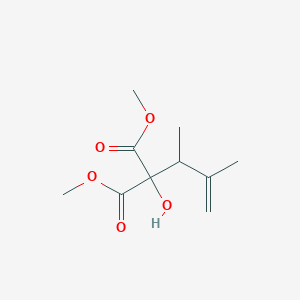
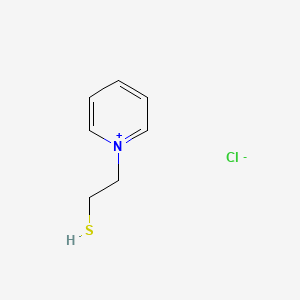
![Tris[2-(4-hydroxybenzoyl)phenyl] phosphite](/img/structure/B14375525.png)

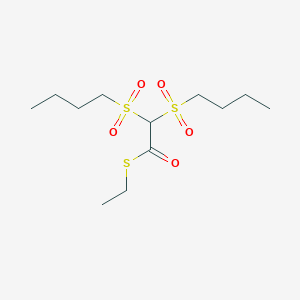

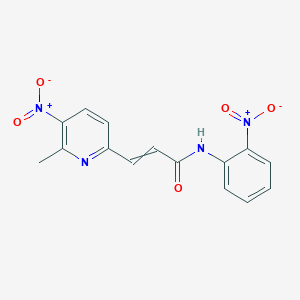
![2-(Propan-2-yl)-5,5-bis[(propan-2-yl)oxy]-1,3,2-dioxaborinane](/img/structure/B14375552.png)
![N-[2,6-Di(propan-2-yl)phenyl]-2,3-dimethylbutanamide](/img/structure/B14375558.png)
